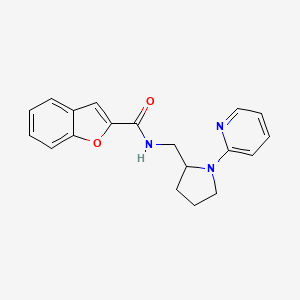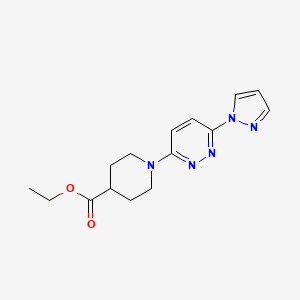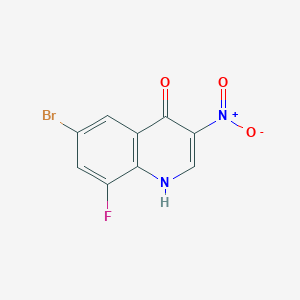![molecular formula C17H22N2OS B2362574 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1325305-84-7](/img/structure/B2362574.png)
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione” is a complex organic compound. It contains a diazaspiro ring, which is a type of bicyclic structure containing two nitrogen atoms . It also has a thione group (-C=S), which is similar to a ketone but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the diazaspiro ring would result in a complex spectrum with multiple peaks .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazaspiro ring and the thione group. For example, thiones can undergo reactions such as the thiol-ene reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would affect properties such as solubility, melting point, and boiling point .
Scientific Research Applications
Tautomeric Forms and Structural Studies
- The research on related compounds such as 1,3-diazaspiro[4.4]non-2-ene-4-thione has provided insights into the tautomeric forms of these compounds in both solid state and in solution. It has been observed that these compounds can exhibit different tautomeric forms depending on the phase, suggesting potential applications in materials science where phase-dependent properties are crucial (Enchev et al., 2017).
Photochemical Properties
- The photochemical properties of 1,4-diazaspiro[4.4]nonane, a structurally related compound, have been investigated. Its stability under irradiation and its reactions in different solvents highlight potential applications in photochemistry and materials science (Schönberg et al., 1980).
Synthesis of Sulfur-Containing Heterocycles
- Research into the synthesis of sulfur-containing heterocycles, including diazaspiro compounds, has been explored. These studies contribute to the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Reddy et al., 2001).
Reactions with Thioureas
- Studies on the reactions of 1,2-diaza-1,3-butadienes with thioureas to produce various thiazole and thiazolidin derivatives indicate potential applications in synthetic organic chemistry and drug discovery (Attanasi et al., 1999).
Antibacterial and Antifungal Activity
- The design and synthesis of novel spiro-isoxazolyl bis-thiazolidin-4-ones and related compounds have shown significant biological activity. This research is particularly relevant in the development of new antibacterial and antifungal agents (Rajanarendar et al., 2010).
Structural Analysis and Synthesis Methods
- Extensive structural studies and improvements in synthesis methods for compounds like spiro[isoxazole-4,3′-pyrrole] provide a foundation for the development of new materials and pharmaceuticals (Grassi et al., 2002).
Transformation into Fused Heterocycles
- The transformation of diazaspiro[4.4]nonanes into fused heterocycles like furo[3,4-c]pyridines opens avenues for creating novel compounds with potential applications in medicinal chemistry and materials science (Fedoseev et al., 2016).
Electrophilic Reduction Studies
- Research into the reduction of diazaspiro compounds, such as the Birch reduction, provides insights into novel synthesis methods and the potential development of new chemical entities (Zhou et al., 2010).
Photophysical Studies and Solvatochromic Analysis
- Studies on the photophysical behavior and solvatochromic analysis of diazaspiro compounds have been conducted. These insights are crucial for the development of materials with specific optical properties, useful in sensors and imaging technologies (Aggarwal et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-3-12-20-14-8-6-13(7-9-14)15-16(21)19-17(18-15)10-4-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERDFOAXWFVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)
![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)





![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)